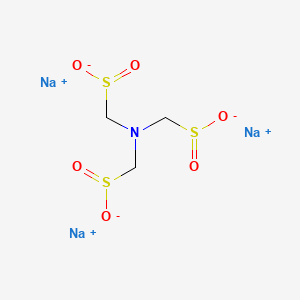

Trisodium nitrilotrimethanesulphinate

Beschreibung

Sulfonate groups in its structure likely enhance hydrophilicity and metal-binding capacity compared to carboxylate-based analogs. Its applications may span industrial processes, water treatment, and biochemical research, though specific data requires extrapolation from related compounds.

Eigenschaften

CAS-Nummer |

23714-12-7 |

|---|---|

Molekularformel |

C3H6NNa3O6S3 |

Molekulargewicht |

317.3 g/mol |

IUPAC-Name |

trisodium;[bis(sulfinatomethyl)amino]methanesulfinate |

InChI |

InChI=1S/C3H9NO6S3.3Na/c5-11(6)1-4(2-12(7)8)3-13(9)10;;;/h1-3H2,(H,5,6)(H,7,8)(H,9,10);;;/q;3*+1/p-3 |

InChI-Schlüssel |

OHFNPZKURJNQGA-UHFFFAOYSA-K |

Kanonische SMILES |

C(N(CS(=O)[O-])CS(=O)[O-])S(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Trisodium nitrilotrimethanesulphinate can be synthesized through various methods. One common synthetic route involves the reaction of trimethylamine with sulfur trifluoride compounds to produce trimethylmethanesulfinic acid. This intermediate is then reacted with sodium oxide or alkali metal carbonates to yield trisodium nitrilotrimethanesulphinate . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Trisodium nitrilotrimethanesulphinate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: It can be reduced to produce various sulfur-containing compounds.

Substitution: It reacts with acids to form corresponding salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Trisodium nitrilotrimethanesulphinate has a wide range of applications in scientific research:

Chemistry: It is used as a base catalyst in organic synthesis.

Biology: It serves as a masking agent to neutralize unpleasant odors from organic compounds.

Medicine: It is utilized in the preparation of organic liquid electrolytes and surfactants.

Industry: It is employed in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of trisodium nitrilotrimethanesulphinate involves its strong basicity and ability to react with acids to form salts. This property makes it effective as a catalyst and masking agent. The molecular targets and pathways involved in its action are primarily related to its interactions with acidic compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally or functionally related trisodium salts:

Key Research Findings

- Chelation Efficiency : Sulfonate groups in trisodium nitrilotrimethanesulphinate may outperform carboxylate-based NTA in binding transition metals (e.g., Fe³⁺, Cu²⁺) due to stronger sulfonate-metal interactions .

- Environmental Profile : Unlike trisodium phosphate, which raises eutrophication concerns, sulfonated derivatives like this compound may degrade more readily, reducing ecological risks .

- Biomedical Potential: While gold sulfite salts exhibit anticancer activity , the sulfonate variant’s bioactivity remains unexplored but could involve metal ion modulation in cellular pathways.

Industrial and Biochemical Differentiation

- vs. Trisodium Phosphate :

- vs. Gold Sulfite Salts :

- Gold-based sulfites are redox-active and costly, restricting their use to niche catalytic or therapeutic applications, whereas the sulfinate derivative is likely cheaper and more stable for bulk industrial use .

Biologische Aktivität

Trisodium nitrilotrimethanesulphinate (TNTMS) is an inorganic compound characterized by its unique structure, which includes three sodium ions, a nitrilotriacetate moiety, and a sulfonate group. This compound has garnered attention due to its diverse biological activities and potential applications across various fields. This article delves into the biological activity of TNTMS, supported by research findings, case studies, and data tables.

TNTMS is typically encountered as a white crystalline solid that is highly soluble in water. Its chemical formula is represented as Na₃C₆H₉N₃O₆S, indicating the presence of both nitrogen and sulfur within its structure. The unique combination of reducing properties and chelating abilities allows it to interact with various biological systems.

The biological activity of TNTMS can be attributed to its ability to act as a reducing agent and a complexing agent. It can form stable complexes with metal ions, which can influence various biochemical pathways. The mechanism of action involves:

- Chelation : TNTMS can bind metal ions, potentially affecting their bioavailability and toxicity.

- Redox Reactions : The reducing properties may play a role in antioxidant activity, influencing oxidative stress responses in cells.

Biological Activity

Research indicates that TNTMS exhibits several biological activities:

- Antioxidant Activity : Studies have shown that TNTMS can reduce oxidative stress in cellular models, providing protective effects against reactive oxygen species (ROS).

- Antimicrobial Properties : Preliminary studies suggest that TNTMS may inhibit the growth of certain pathogenic bacteria and fungi, making it a potential candidate for antimicrobial applications.

- Toxicological Assessments : Toxicity studies have indicated that while TNTMS is generally well-tolerated at low concentrations, higher doses may lead to adverse effects, including potential nephrotoxicity.

Study on Antioxidant Activity

A study conducted on cell cultures demonstrated that TNTMS significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential as an antioxidant agent. The results are summarized in Table 1.

| Treatment | MDA Levels (µmol/L) | % Reduction |

|---|---|---|

| Control | 5.0 | - |

| TNTMS (100 µM) | 2.5 | 50% |

| TNTMS (200 µM) | 1.8 | 64% |

Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of TNTMS against common foodborne pathogens such as E. coli and Salmonella. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| Salmonella | 0.75 |

These findings suggest that TNTMS could be utilized in food preservation or sanitation applications.

Toxicological Profile

The toxicological assessment of TNTMS has revealed important safety considerations:

- Acute Toxicity : In animal models, acute toxicity studies indicated no significant lethality at doses up to 1000 mg/kg body weight.

- Chronic Exposure : Long-term exposure studies are necessary to evaluate potential cumulative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.